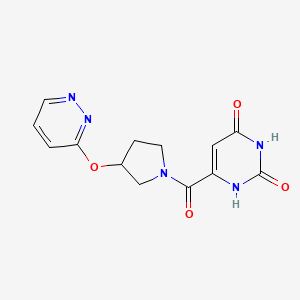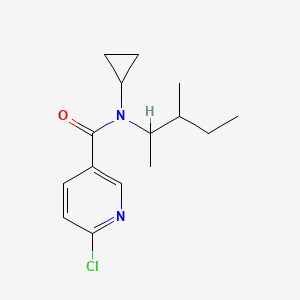
6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine carboxamide family and has been studied extensively for its unique properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide is not yet fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide in lab experiments is its potent antitumor activity. However, one of the limitations is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for testing.
Orientations Futures
There are several future directions for the study of 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide. Some of these include:
1. Further investigation into the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Testing the compound in clinical trials to determine its safety and efficacy as a potential cancer treatment.
4. Studying the potential use of the compound in combination with other cancer treatments.
5. Investigating the potential use of the compound in the treatment of other diseases such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide is a chemical compound that has shown promising potential as a cancer treatment. Its unique properties and potent antitumor activity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 6-chloro-3-pyridinecarboxylic acid with cyclopropylamine and 3-methylpentan-2-one in the presence of a catalyst. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a potential treatment for cancer. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cells.
Propriétés
IUPAC Name |
6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-4-10(2)11(3)18(13-6-7-13)15(19)12-5-8-14(16)17-9-12/h5,8-11,13H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNOLSACENALNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)N(C1CC1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2594541.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2594546.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)
![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)
![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)
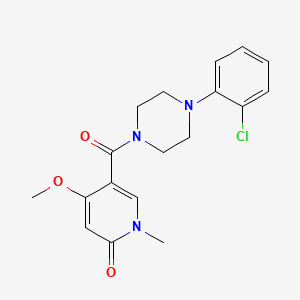
![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)
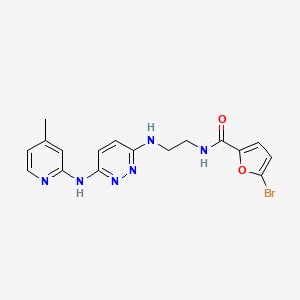

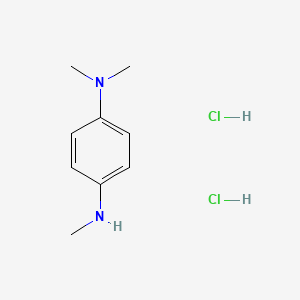
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![1-(4-fluorophenyl)-6-methoxy-4-oxo-N-[(oxolan-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2594562.png)
